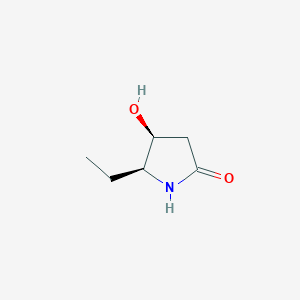
(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidinone ring structure, which is a five-membered lactam containing both nitrogen and oxygen atoms. The presence of chiral centers at the 4th and 5th positions adds to its complexity and potential for stereospecific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a 4,5-dihydroxy-2-pyrrolidinone derivative, using selective reducing agents like L-Selectride at low temperatures . The reaction conditions are carefully controlled to maintain the stereochemistry and yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-5-Hydroxy-4-methyl-3-heptanone: This compound shares a similar hydroxyl group and chiral centers but differs in the alkyl chain length and position.
(4S,5S)-4-Phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: This compound has a different ring structure but similar stereochemistry.
Uniqueness
(4S,5S)-5-Ethyl-4-hydroxypyrrolidin-2-one is unique due to its specific combination of a pyrrolidinone ring, ethyl group, and hydroxyl group, along with its chiral centers. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4S,5S)-5-ethyl-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m0/s1 |
InChI Key |
GAKLQRBRDOPYMQ-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CC(=O)N1)O |
Canonical SMILES |
CCC1C(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















